molecular formula C19H17N3O2S B2888863 N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide CAS No. 895123-36-1

N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide

Cat. No.: B2888863
CAS No.: 895123-36-1
M. Wt: 351.42
InChI Key: YFTBMNGIRLFMHL-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a dihydropyrazine core fused with a phenyl group and a sulfanyl acetamide side chain. Its molecular architecture includes:

  • 3-Oxo-4-phenyl-3,4-dihydropyrazine: A partially saturated pyrazine ring, which may influence electronic properties and reactivity.
  • Sulfanyl acetamide moiety: Provides a thioether linkage, often associated with modulating biological activity or stability.

Properties

IUPAC Name

N-benzyl-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-17(21-13-15-7-3-1-4-8-15)14-25-18-19(24)22(12-11-20-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTBMNGIRLFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioacetamide moiety into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as catalytic hydrogenation for reduction . Substitution reactions may require nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives.

Scientific Research Applications

N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Heterocyclic Acetamide Derivatives
Compound Name Core Heterocycle Substituents/R-Groups Key Functional Groups
Target Compound 3,4-Dihydropyrazine Phenyl, benzyl, sulfanyl acetamide C=O (oxo), S-CH2-C(=O)-NH-benzyl
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) Arylhydrazono-cyanoacetamide 4-Methylphenyl, sulfamoyl C≡N, C=O, SO2NH2
N-(5-Chloro-2-methylphenyl) derivatives (8t) 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl Oxadiazole, indole, Cl
N-Cyclohexyl-2-(2,3-dichlorophenyl)acetamide Aromatic dichlorophenyl Cyclohexyl, dichlorophenyl Cl, S-CH2-C(=O)-NH-cyclohexyl
Pyrrolo[3,2-d]pyrimidine derivative () Pyrrolopyrimidine Cyclopropyl, phenyl Cyclopropyl, fused pyrimidine

Key Observations :

  • The target compound’s dihydropyrazine core distinguishes it from oxadiazole (8t) or pyrrolopyrimidine () derivatives.
  • Substituents like sulfamoyl (13a) or indolylmethyl (8t) influence solubility and target selectivity.

Key Observations :

  • Diazonium coupling () and oxadiazole cyclization () are common synthetic routes for analogous compounds.
  • The target compound’s lack of a nitro group (cf. benznidazole in ) may reduce neurotoxicity risks.

Key Observations :

  • Unlike benznidazole (), the target compound lacks nitroimidazole groups, possibly improving safety profiles.

Methodological Considerations

  • Crystallography : SHELXL () and structure validation tools () are critical for confirming molecular geometries of analogs like N-cyclohexyl dichlorophenyl acetamide ().
  • Spectroscopy : IR and NMR data () are consistent across acetamide derivatives, aiding structural elucidation.

Biological Activity

N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide (CAS Number: 895123-36-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H17N3O2S, with a molecular weight of 351.42 g/mol. The structure includes a benzyl group and a dihydropyrazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H17N3O2S
Molecular Weight351.42 g/mol
CAS Number895123-36-1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, molecular docking studies have shown that derivatives can inhibit key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase . The compound's structure allows it to interact effectively with these targets, potentially leading to reduced cell viability in cancer cell lines.

Case Study: Anticancer Activity on Cell Lines
In a study evaluating the anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines, compounds with similar structures demonstrated significant cytotoxicity. The MTT assay revealed that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of N-benzyl derivatives. Research has indicated that compounds containing the dihydropyrazine ring can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Mechanism of Action
The proposed mechanism for antimicrobial activity includes:

  • Membrane Disruption : Interfering with the integrity of microbial membranes.
  • Enzyme Inhibition : Targeting specific enzymes essential for microbial survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various spectroscopic techniques like NMR and mass spectrometry to confirm the structure and purity.

Synthesis Steps

  • Formation of Dihydropyrazine Core : Initial reactions involve cyclization processes to form the dihydropyrazine ring.
  • Thioether Formation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Pyrazine ring formation : Condensation of diketones (e.g., phenylglyoxal) with diamines under acidic/basic conditions .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using reagents like chloroacetamide derivatives in polar solvents (DMSO, ethanol) with base catalysts (NaH, K₂CO₃) .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Reaction conditions (temperature: 60–80°C, inert atmosphere) are critical to avoid intermediate decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and stereochemistry (e.g., pyrazine ring protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 408.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL for refinement .

Q. What functional groups contribute to its bioactivity?

  • Methodological Answer :
  • Pyrazine ring : Acts as a hydrogen-bond acceptor for enzyme interactions .
  • Sulfanyl group (-S-) : Enhances redox activity and metal coordination (e.g., binding to metalloenzymes) .
  • Acetamide moiety : Improves solubility and membrane permeability via amide hydrogen bonding .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic vs. pyrazine protons) .
  • Isotopic labeling : Traces unexpected fragmentation in MS (e.g., using ¹³C-labeled intermediates) .
  • Complementary techniques : X-ray diffraction provides unambiguous bond connectivity if crystallizable .

Q. What strategies optimize reaction yields during multi-step synthesis?

  • Methodological Answer :
  • Solvent selection : DMF improves solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Bases like DBU increase thiol-alkylation efficiency compared to NaH .
  • In-line monitoring : Use TLC/HPLC to track reaction progress and optimize quenching times .

Q. How to establish structure-activity relationships (SAR) for its antimicrobial activity?

  • Methodological Answer :
  • Substituent variation : Modify phenyl or benzyl groups to assess hydrophobicity/logP effects on membrane penetration .
  • Bioisosteric replacement : Replace sulfanyl with sulfone to test redox stability .
  • Enzyme assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) to correlate pyrazine interactions with inhibition .

Q. What computational methods predict biological targets and binding modes?

  • Methodological Answer :
  • Molecular docking (AutoDock, Glide) : Simulate binding to kinases or GPCRs using PyMOL-visualized poses .
  • MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
  • Pharmacophore modeling : Identify critical features (e.g., acetamide H-bond donors) using Schrödinger .

Q. How to address discrepancies in biological assay results across studies?

  • Methodological Answer :
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
  • Solvent normalization : Ensure DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Data reconciliation : Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers in IC₅₀ datasets .

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